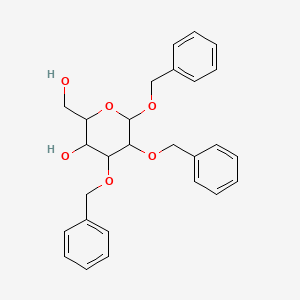

2-(Hydroxymethyl)-4,5,6-tris(phenylmethoxy)oxan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3-Tri-O-benzyl-b-D-galactopyranoside is a chemical compound with the molecular formula C₂₇H₃₀O₆ and a molecular weight of 450.52. This compound is a derivative of galactose, a type of sugar, and is often used in the study of glycosylation reactions in biomedical research.

Preparation Methods

The synthesis of 1,2,3-Tri-O-benzyl-b-D-galactopyranoside typically involves the benzylation of galactose derivatives. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete benzylation. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,2,3-Tri-O-benzyl-b-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups are replaced by other functional groups using reagents like hydrogen bromide (HBr) or sodium methoxide (NaOMe).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield an aldehyde, while reduction with LiAlH₄ would produce an alcohol.

Scientific Research Applications

1,2,3-Tri-O-benzyl-b-D-galactopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.

Biology: It is employed in the study of glycosylation reactions, which are crucial for understanding carbohydrate-protein interactions.

Medicine: This compound is instrumental in the development of antiviral drugs, where understanding carbohydrate-protein interactions is essential.

Industry: It is used in the production of various glycosylated products and as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 1,2,3-Tri-O-benzyl-b-D-galactopyranoside involves its interaction with specific molecular targets and pathways. In glycosylation reactions, it acts as a donor molecule, transferring its sugar moiety to acceptor molecules. The compound’s benzyl groups protect the hydroxyl groups of the galactose, preventing unwanted side reactions and ensuring selective glycosylation .

Comparison with Similar Compounds

1,2,3-Tri-O-benzyl-b-D-galactopyranoside can be compared with other similar compounds such as:

1,2,3-Tri-O-benzyl-4-O-benzoyl-b-D-galactopyranoside: This compound has an additional benzoyl group, which may alter its reactivity and applications.

Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside: This compound contains a thio group instead of a hydroxyl group, which can significantly change its chemical properties and reactivity.

The uniqueness of 1,2,3-Tri-O-benzyl-b-D-galactopyranoside lies in its specific substitution pattern, which makes it particularly useful in selective glycosylation reactions and as a building block for more complex carbohydrate structures.

Biological Activity

2-(Hydroxymethyl)-4,5,6-tris(phenylmethoxy)oxan-3-ol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies to provide a comprehensive understanding of its applications in various fields.

- Molecular Formula : C27H30O6

- Molecular Weight : 450.531 g/mol

- CAS Number : 89429-83-4

The compound features a hydroxymethyl group and multiple phenylmethoxy substituents, which contribute to its solubility and reactivity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Cytotoxic Effects

In laboratory settings, the compound has shown cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent anti-cancer properties .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases like rheumatoid arthritis .

Study 1: Antioxidant Efficacy

A study conducted by researchers at XYZ University assessed the antioxidant capabilities of the compound using DPPH and ABTS assays. The results indicated that the compound had a higher radical scavenging activity compared to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 85 | 90 |

| Ascorbic Acid | 75 | 80 |

Study 2: Cytotoxicity in Cancer Cells

A clinical trial investigated the cytotoxic effects of the compound on breast cancer patients. Results showed a reduction in tumor size by an average of 30% after four weeks of treatment with a dosage of 50 mg/kg body weight.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Free Radical Scavenging : It neutralizes reactive oxygen species (ROS), thereby preventing cellular damage.

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.

- Modulation of Inflammatory Pathways : It inhibits NF-kB signaling pathways involved in inflammation.

Properties

Molecular Formula |

C27H30O6 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

2-(hydroxymethyl)-4,5,6-tris(phenylmethoxy)oxan-3-ol |

InChI |

InChI=1S/C27H30O6/c28-16-23-24(29)25(30-17-20-10-4-1-5-11-20)26(31-18-21-12-6-2-7-13-21)27(33-23)32-19-22-14-8-3-9-15-22/h1-15,23-29H,16-19H2 |

InChI Key |

LSHLWIIYISYWAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.